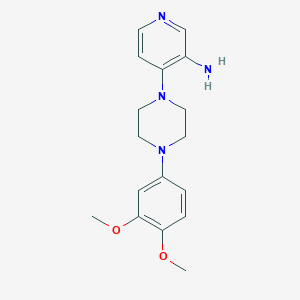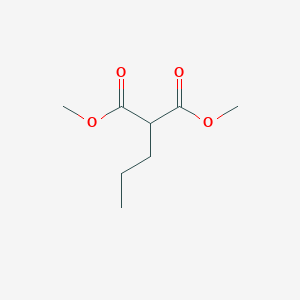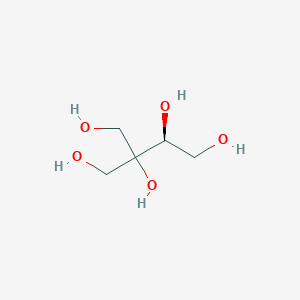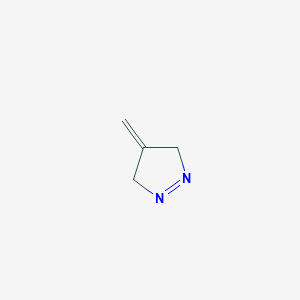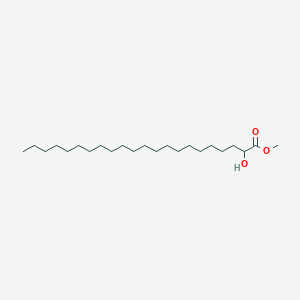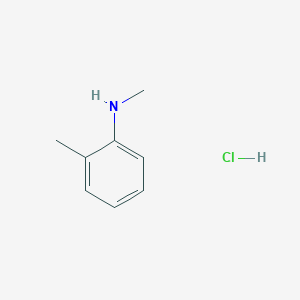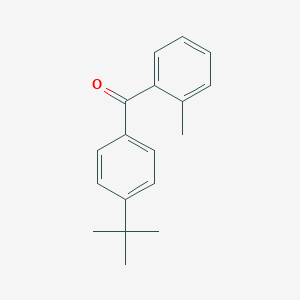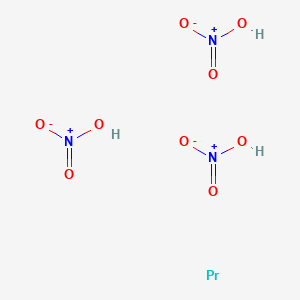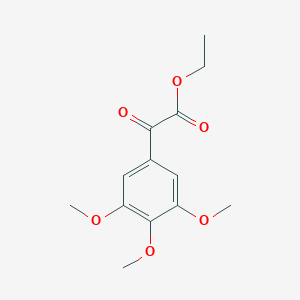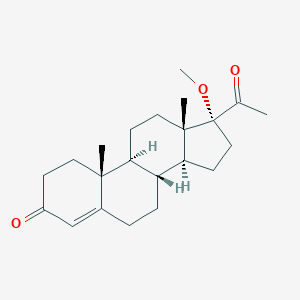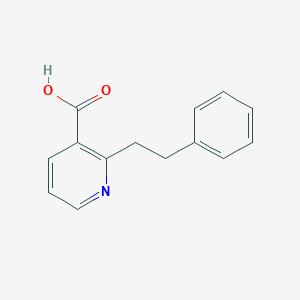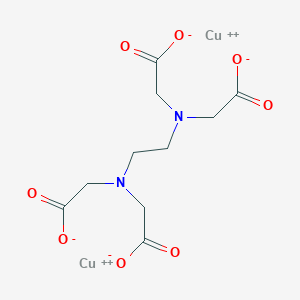
Ethylenediaminetetraacetic acid copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid copper salt is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including analytical chemistry, medicine, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting ethylenediaminetetraacetic acid with a copper salt, such as copper sulfate or copper chloride, in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the gradual addition of the copper salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of the ethylenediaminetetraacetic acid copper complex.
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure optimal yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid copper salt primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It can also participate in redox reactions, where the copper ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions
Complexation Reactions: this compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH.
Redox Reactions: In the presence of reducing agents like ascorbic acid, the copper ion in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).
Major Products Formed
Complexation Reactions: The major products are stable metal-ethylenediaminetetraacetic acid complexes.
Redox Reactions: The products depend on the specific redox reaction but may include reduced or oxidized forms of copper and other metal ions.
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to prevent metal ion interference in various chemical reactions.
Biology: Employed in studies involving metal ion transport and homeostasis in biological systems.
Medicine: Investigated for its potential use in chelation therapy to remove excess copper from the body in conditions like Wilson’s disease.
Industry: Utilized in industrial processes to control metal ion concentrations, such as in water treatment and textile manufacturing.
Mecanismo De Acción
The primary mechanism of action of ethylenediaminetetraacetic acid copper salt involves the chelation of metal ions. Ethylenediaminetetraacetic acid has multiple binding sites that can coordinate with metal ions, forming stable ring-like structures known as chelates. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this can help regulate metal ion concentrations and mitigate toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid: Another chelating agent with similar properties but with an additional amine group, providing more binding sites.
Nitrilotriacetic acid: A simpler chelating agent with fewer binding sites compared to ethylenediaminetetraacetic acid.
Iminodisuccinic acid: A biodegradable chelating agent used as an alternative to ethylenediaminetetraacetic acid in some applications.
Uniqueness
Ethylenediaminetetraacetic acid copper salt is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring precise control of metal ion concentrations. Its versatility and effectiveness in forming stable complexes with a wide range of metal ions set it apart from other chelating agents.
Propiedades
Número CAS |
12276-01-6 |
|---|---|
Fórmula molecular |
C10H12CuN2O8.2H C10H14CuN2O8 |
Peso molecular |
353.77 g/mol |
Nombre IUPAC |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clave InChI |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Sinónimos |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


